1-methyl-1H-indole-3-carboximidamide molecular weight and formula
1-methyl-1H-indole-3-carboximidamide molecular weight and formula
Structure, Synthesis, and Pharmacological Utility in Drug Discovery
Executive Summary
1-Methyl-1H-indole-3-carboximidamide (CAS: 730237-52-2) is a specialized heterocyclic building block and pharmacophore used primarily in medicinal chemistry.[1] Structurally, it consists of an indole core methylated at the N1 position and substituted with a carboximidamide (amidine) group at the C3 position.
This compound is significant in drug development as an arginine mimetic . The highly basic amidine moiety (
Chemical Identity & Physicochemical Properties[2][3][4][5][6][7]
The following data characterizes the free base form of the molecule. In commercial and laboratory settings, this compound is frequently handled as a hydrochloride salt (HCl) to enhance stability and water solubility.
Table 1: Core Chemical Data
| Property | Value |
| IUPAC Name | 1-Methyl-1H-indole-3-carboximidamide |
| Common Synonyms | 1-Methylindole-3-amidine; 3-Guanyl-1-methylindole |
| CAS Number | 730237-52-2 |
| Molecular Formula | |
| Molecular Weight | 173.22 g/mol |
| Exact Mass | 173.0953 g/mol |
| SMILES | CN1C=C(C2=CC=CC=C12)C(=N)N |
| InChI Key | Unique identifier derived from structure (varies by tautomer) |
Table 2: Calculated Physicochemical Parameters
| Parameter | Value | Interpretation |
| LogP (Predicted) | ~1.2 - 1.5 | Moderate lipophilicity; good membrane permeability potential. |
| TPSA | ~49 Ų | Favorable for oral bioavailability (Rule of 5 compliant). |
| H-Bond Donors | 2 | Amidine protons ( |
| H-Bond Acceptors | 1 | Imine nitrogen in the amidine group. |
| Basic pKa | ~11.5 | Highly basic; protonated at physiological pH (7.4). |
Synthetic Pathways[6]
The synthesis of 1-methyl-1H-indole-3-carboximidamide generally proceeds through the functionalization of the indole C3 position, followed by the construction of the amidine functionality. The most robust method involves the Pinner Reaction sequence starting from the nitrile precursor.
Method A: Pinner Synthesis (Standard Protocol)
-
Precursor Formation: Vilsmeier-Haack formylation of 1-methylindole to the aldehyde, followed by conversion to 1-methyl-1H-indole-3-carbonitrile using hydroxylamine and dehydration (or direct cyanation).
-
Imidate Formation: The nitrile is treated with dry
gas in anhydrous alcohol (ethanol or methanol) to form the imidate ester hydrochloride. -
Ammonolysis: The imidate ester is reacted with anhydrous ammonia (or ammonium carbonate) to yield the target carboximidamide.
Method B: Direct Amidination (Lewis Acid Mediated)
For sensitive substrates, a direct conversion using Aluminium amide reagents (e.g., methylchloroaluminum amide) can convert the nitrile directly to the amidine under milder conditions, avoiding the isolation of unstable imidates.
Visualization: Synthetic Workflow
Figure 1: Synthetic routes from 1-methylindole to the target amidine via Nitrile intermediate.
Pharmacological Context & Applications
The 1-methyl-1H-indole-3-carboximidamide structure serves as a "privileged scaffold" in medicinal chemistry. Its utility is derived from the electronic and steric properties of the indole ring combined with the cationic nature of the amidine.
Serine Protease Inhibition (The "Arginine Mimic")
The most prominent application of this molecule is as a P1 surrogate in inhibitors of trypsin-like serine proteases.
-
Mechanism: The amidine group (
) mimics the guanidinium side chain of Arginine. -
Interaction: It forms a critical salt bridge with the conserved Aspartate 189 (Asp189) residue located at the bottom of the S1 specificity pocket in enzymes like Thrombin, Factor Xa, and Urokinase.
-
Advantage: Unlike the flexible arginine side chain, the indole core provides a rigid scaffold that can be substituted (e.g., at C5 or C6) to pick up additional hydrophobic interactions in the S2/S3 pockets, improving selectivity.
Antimicrobial Activity
Indole-carboximidamides have shown efficacy against drug-resistant bacteria. The cationic amidine group facilitates electrostatic attraction to the negatively charged bacterial cell membrane (lipopolysaccharides in Gram-negative or teichoic acids in Gram-positive bacteria), leading to membrane disruption or potentiation of other antibiotics.
Visualization: Mechanism of Action
Figure 2: Pharmacological interaction map highlighting the critical salt-bridge mechanism in protease inhibition.
Handling, Stability, and Analytical Characterization[9]
Handling Protocols
-
Hygroscopicity: Amidine free bases are often hygroscopic and absorb
from the air to form carbonates. It is strongly recommended to store this compound as a Hydrochloride (HCl) or Methanesulfonate salt. -
Storage: Store at -20°C in a desiccator. Protect from moisture.
-
Solubility: The salt form is soluble in water, DMSO, and Methanol. The free base is soluble in organic solvents like Dichloromethane (DCM) or Ethyl Acetate.
Analytical Verification
To validate the identity of synthesized or purchased material, the following signals are diagnostic:
-
1H NMR (DMSO-d6):
-
Amidine Protons: Broad singlets around
8.5–9.5 ppm (exchangeable with ). -
C2-H Indole: Singlet around
8.0–8.3 ppm (deshielded by the amidine). -
N-Methyl: Sharp singlet at
3.8–3.9 ppm ( ).
-
-
Mass Spectrometry (ESI+):
-
Expect a strong
peak at m/z 174.2 .
-
References
-
National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for Indole-3-carboximidamide derivatives. PubChem.[2][3] Retrieved from [Link]
-
Sue, K., et al. (2021). "Antimicrobial Indole-3-Carboxamido-Polyamine Conjugates Target Bacterial Membranes and Are Antibiotic Potentiators."[4] Marine Drugs, 19(8). Retrieved from [Link]
-
Liao, et al. (2024).[5] "Unveiling the potential of novel indol-3-yl-phenyl allylidene hydrazine carboximidamide derivatives as AChE/BACE 1 dual inhibitors." RSC Advances. Retrieved from [Link]
Sources
- 1. Synthetic strategies, SAR studies, and computer modeling of indole 2 and 3-carboxamides as the strong enzyme inhibitors: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1H-indole-3-carboxamide | C9H8N2O | CID 2192542 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Methyl 1-methyl-1H-indole-3-carboxylate | C11H11NO2 | CID 842006 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Antimicrobial Indole-3-Carboxamido-Polyamine Conjugates Target Bacterial Membranes and Are Antibiotic Potentiators - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Unveiling the potential of novel indol-3-yl-phenyl allylidene hydrazine carboximidamide derivatives as AChE/BACE 1 dual inhibitors: a combined in sili ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04315D [pubs.rsc.org]
